molecular formula C10H11KO4 B12983753 Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate

Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate

Cat. No.: B12983753
M. Wt: 234.29 g/mol
InChI Key: CXFBXOOPPXZTSJ-LTRHWVKFSA-M
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Description

Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[310]hexan-3-ylidene)ethan-1-olate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate has several scientific research applications:

    Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexan-2-ol: This compound shares a similar bicyclic structure but differs in functional groups.

    Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and functional groups.

Uniqueness

Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate is unique due to its specific combination of functional groups and its highly diastereoselective synthesis. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11KO4

Molecular Weight

234.29 g/mol

IUPAC Name

potassium;(1Z)-2-ethoxy-2-oxo-1-[(1S,5S)-2-oxo-3-bicyclo[3.1.0]hexanylidene]ethanolate

InChI

InChI=1S/C10H12O4.K/c1-2-14-10(13)9(12)7-4-5-3-6(5)8(7)11;/h5-6,12H,2-4H2,1H3;/q;+1/p-1/b9-7-;/t5-,6-;/m0./s1

InChI Key

CXFBXOOPPXZTSJ-LTRHWVKFSA-M

Isomeric SMILES

CCOC(=O)/C(=C/1\C[C@@H]2C[C@@H]2C1=O)/[O-].[K+]

Canonical SMILES

CCOC(=O)C(=C1CC2CC2C1=O)[O-].[K+]

Origin of Product

United States

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